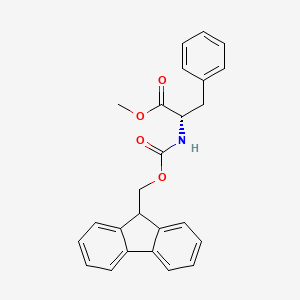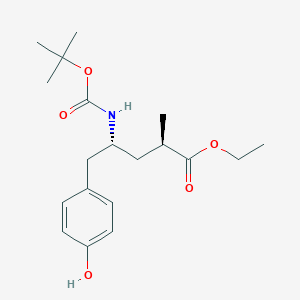
Ethyl4-bromo-7-iodoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-7-iodoquinoline-2-carboxylate is a quinoline derivative with significant potential in various fields of scientific research. This compound is characterized by the presence of bromine and iodine atoms at the 4th and 7th positions of the quinoline ring, respectively, and an ethyl ester group at the 2nd position. The molecular formula of this compound is C12H10BrINO2, and it has a molecular weight of approximately 406.02 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-7-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of quinoline derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Bromination: Introduction of bromine at the 4th position of the quinoline ring.
Iodination: Introduction of iodine at the 7th position.
Esterification: Formation of the ethyl ester group at the 2nd position.
化学反応の分析
Types of Reactions
Ethyl 4-bromo-7-iodoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
科学的研究の応用
Ethyl 4-bromo-7-iodoquinoline-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-bromo-7-iodoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 4-bromo-7-iodoquinoline-2-carboxylate is unique due to the presence of both bromine and iodine atoms on the quinoline ring, which can impart distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and potential for forming diverse derivatives.
特性
分子式 |
C12H9BrINO2 |
|---|---|
分子量 |
406.01 g/mol |
IUPAC名 |
ethyl 4-bromo-7-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrINO2/c1-2-17-12(16)11-6-9(13)8-4-3-7(14)5-10(8)15-11/h3-6H,2H2,1H3 |
InChIキー |
CWALYYKHFYCMSV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)I)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


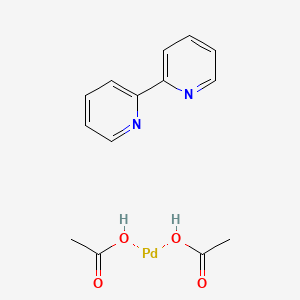
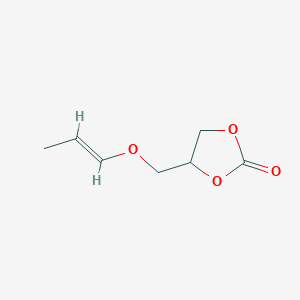
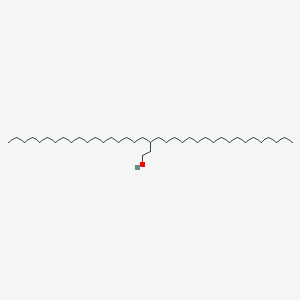
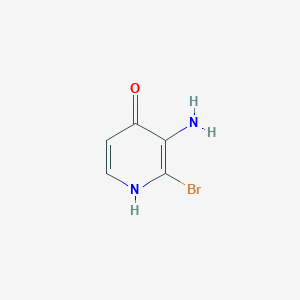
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)

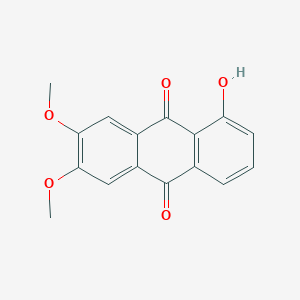

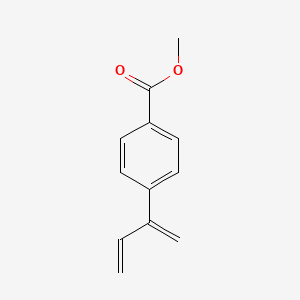
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
